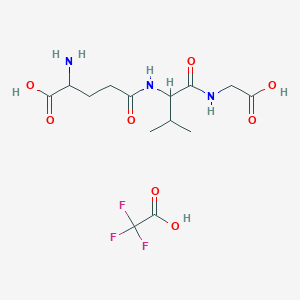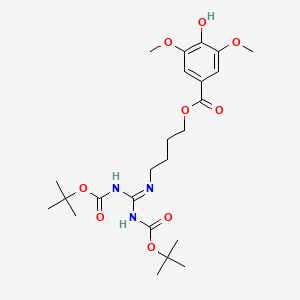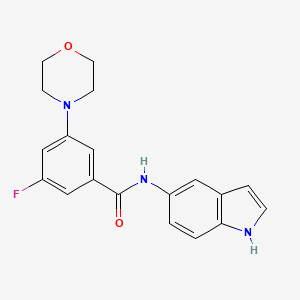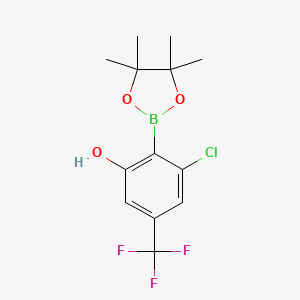
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is a complex organic compound featuring a piperidine ring, a benzyl group, and an ethyl carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by transition metals such as iridium.
Introduction of the Aminopropanoyl Group: The (S)-2-aminopropanoyl group is introduced via amide bond formation, typically using coupling reagents like EDC/HOBt or DCC.
Attachment of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions, where benzyl halides react with the piperidine nitrogen.
Formation of the Ethyl Carbamate: The final step involves the reaction of the intermediate with ethyl chloroformate under basic conditions to form the ethyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions and the use of automated synthesizers can enhance efficiency and yield .
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, especially for the benzyl group, using reagents like sodium hydride and benzyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl halides.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, including those involved in neurotransmission and cell proliferation.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like Donepezil and Rivastigmine, which also contain piperidine rings and are used in the treatment of neurological disorders.
Carbamate Derivatives: Compounds such as Carbaryl and Aldicarb, which are used as insecticides and have similar carbamate structures.
Uniqueness: Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific molecular targets and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3 |
InChI Key |
KSFWCZYOIPKJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)


![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)


![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)




![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

